molecular formula C12H15N3O B13869263 [4-[1-(1H-imidazol-5-yl)ethyl]-3-methylpyridin-2-yl]methanol

[4-[1-(1H-imidazol-5-yl)ethyl]-3-methylpyridin-2-yl]methanol

Cat. No.: B13869263
M. Wt: 217.27 g/mol
InChI Key: JPHVPPDHUJTRBZ-UHFFFAOYSA-N
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Description

[4-[1-(1H-imidazol-5-yl)ethyl]-3-methylpyridin-2-yl]methanol is a complex organic compound that features both imidazole and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both imidazole and pyridine rings in its structure makes it a versatile molecule with unique chemical properties.

Chemical Reactions Analysis

Types of Reactions

[4-[1-(1H-imidazol-5-yl)ethyl]-3-methylpyridin-2-yl]methanol can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: Both the imidazole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed under various conditions.

Major Products Formed

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of various substituted imidazole and pyridine derivatives.

Mechanism of Action

The mechanism of action of [4-[1-(1H-imidazol-5-yl)ethyl]-3-methylpyridin-2-yl]methanol involves its interaction with specific molecular targets and pathways. The imidazole ring can act as a hydrogen bond donor and acceptor, allowing it to interact with various enzymes and receptors. The pyridine ring can participate in π-π stacking interactions and coordinate with metal ions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    Histidine: An amino acid with an imidazole side chain.

    Pyridoxine: A form of vitamin B6 with a pyridine ring.

    Metronidazole: An antibiotic with an imidazole ring.

Uniqueness

[4-[1-(1H-imidazol-5-yl)ethyl]-3-methylpyridin-2-yl]methanol is unique due to the combination of both imidazole and pyridine rings in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to compounds with only one of these rings .

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

[4-[1-(1H-imidazol-5-yl)ethyl]-3-methylpyridin-2-yl]methanol

InChI

InChI=1S/C12H15N3O/c1-8(11-5-13-7-15-11)10-3-4-14-12(6-16)9(10)2/h3-5,7-8,16H,6H2,1-2H3,(H,13,15)

InChI Key

JPHVPPDHUJTRBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1CO)C(C)C2=CN=CN2

Origin of Product

United States

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